molecular formula C20H16F2N4O2S2 B12130858 N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)

N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)

Cat. No.: B12130858
M. Wt: 446.5 g/mol
InChI Key: QJBNMIQOJBGWEA-UHFFFAOYSA-N
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Description

N,N'-[Pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is a bis-benzamide derivative featuring a central pyrimidine ring connected via sulfanediylmethanediyl (–S–CH2–) linkers to two 2-fluorobenzamide groups. Its structure combines the rigidity of the pyrimidine core with the electronic effects of fluorine substituents, which may enhance binding affinity and metabolic stability .

Key structural features include:

  • Pyrimidine core: Provides a planar aromatic system for π-π stacking interactions.
  • Sulfanediylmethanediyl linkers: Introduce flexibility and sulfur atoms capable of hydrogen bonding or metal coordination.
  • 2-Fluorobenzamide groups: Fluorine atoms at the ortho position likely influence solubility and steric interactions.

Properties

Molecular Formula

C20H16F2N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-fluoro-N-[[2-[[(2-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C20H16F2N4O2S2/c21-15-7-3-1-5-13(15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,24,27)(H,25,28)

InChI Key

QJBNMIQOJBGWEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a cyclization reaction involving amidines and ketones . The sulfur-containing methylene bridges are introduced via a nucleophilic substitution reaction, where thiol groups react with halomethyl intermediates. Finally, the fluorobenzamide groups are attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur-containing methylene bridges and fluorobenzamide groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Findings

Sulfur Linkers: Unlike ether or amine linkers in compounds from , sulfanediylmethanediyl groups may facilitate metal coordination, as seen in Fe(III)/Cu(II) complexes of thiourea-linked pyrimidines .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for bis-pyrimidine acetamides (e.g., Pd-catalyzed cross-coupling in ), though sulfur linkers may require thiol-ene or nucleophilic substitution steps.

Biological Relevance :

  • Pyrimidine-based bis-benzamides (e.g., antifolates in ) often target dihydrofolate reductase (DHFR). The fluorine and sulfur motifs in the target compound could improve target affinity or resistance profile compared to trimethoprim derivatives .

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